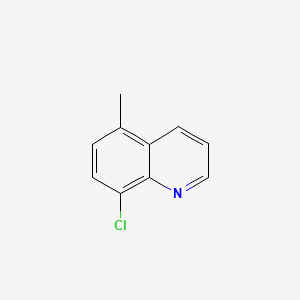

8-Chloro-5-methylquinoline

Overview

Description

“8-Chloro-5-methylquinoline” is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Molecular Structure Analysis

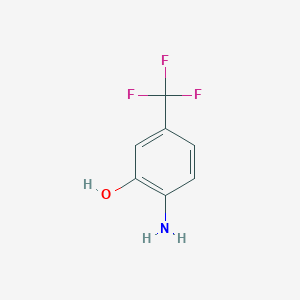

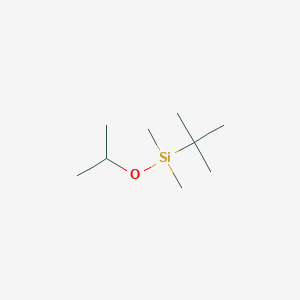

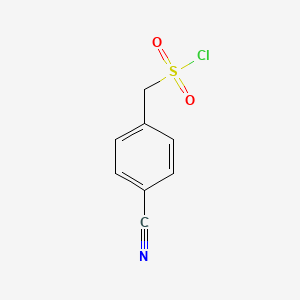

The molecular structure of “this compound” is represented by the InChI code 1S/C10H8ClN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 . The molecular weight of this compound is 177.63 .

Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . Its melting point is between 49-50 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

8-Chloro-5-methylquinoline is a derivative of 8-hydroxyquinoline, a compound known for its versatile applications in the synthesis of various metal complexes due to its pharmacological importance. For instance, a novel ligand derived from 1-methyl-1,2-dihydroquinolin-4-ol and 5-chloromethyl-8-hydroxyquinoline hydrochloride, showing potential in vitro antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi, highlights the synthetic utility of such quinoline derivatives Patel & Patel, 2017.

Corrosion Inhibition

Research has also demonstrated the application of 8-hydroxyquinoline derivatives as effective corrosion inhibitors for metals. For example, specific derivatives have shown high efficiency in preventing corrosion of mild steel in hydrochloric acid environments, with some achieving inhibition efficiencies of up to 96% Rbaa et al., 2019. These findings suggest potential industrial applications in protecting metal surfaces from corrosive damage.

Antiparasitic and Antimicrobial Activities

Certain 8-hydroxyquinoline derivatives exhibit significant antiparasitic activities. For instance, enantiomers of an 8-aminoquinoline derivative were evaluated for their efficacy against malaria, pneumocystis pneumonia, and leishmaniasis, with one enantiomer showing reduced toxicity and enhanced antiparasitic activity, highlighting the therapeutic potential of these compounds Nanayakkara et al., 2008.

Neurodegenerative Disease Research

In the context of neurodegenerative diseases, 8-hydroxyquinoline derivatives have been explored for their potential to modulate metal ion concentrations in the brain. A study on a second-generation 8-OH quinoline targeting amyloid β in Alzheimer's disease reported its ability to lower cerebrospinal fluid amyloid β levels and improve cognitive function, indicating potential applications in treating neurodegenerative conditions Villemagne et al., 2017.

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to chloroquine, an antimalarial drug . Chloroquine targets the heme polymerase in malarial trophozoites .

Mode of Action

Based on its structural similarity to chloroquine, it may inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the Plasmodium species to accumulate toxic heme, leading to the death of the parasite .

Biochemical Pathways

Chloroquine, a structurally similar compound, is known to interfere with the heme to hemazoin conversion pathway in malarial parasites .

Pharmacokinetics

Chloroquine, a structurally similar compound, is known to have a large volume of distribution and a terminal elimination half-life of 1 to 2 months . It is extensively distributed and equally cleared by the kidney and liver .

Result of Action

Chloroquine, a structurally similar compound, is known to cause the death of malarial parasites by causing them to accumulate toxic heme .

Properties

IUPAC Name |

8-chloro-5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLMKLASYACBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564686 | |

| Record name | 8-Chloro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-81-0 | |

| Record name | 8-Chloro-5-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56961-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-5-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1590955.png)

![6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B1590968.png)